molecular formula C11H11F3N2OS B4292661 N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]amine

N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]amine

Cat. No.: B4292661
M. Wt: 276.28 g/mol
InChI Key: LDIRFUBYADQAMJ-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazole ring. The presence of the trifluoromethoxy group is particularly noteworthy as it imparts distinct chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]amine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]amine is unique due to the combination of its trifluoromethoxy group and thiazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.

Properties

IUPAC Name

5-methyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2OS/c1-7-6-15-10(18-7)16-8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIRFUBYADQAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]amine
Reactant of Route 2
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]amine
Reactant of Route 3
Reactant of Route 3
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]amine
Reactant of Route 4
Reactant of Route 4
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]amine
Reactant of Route 5
Reactant of Route 5
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]amine
Reactant of Route 6
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]amine

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